The following diagram illustrates the multi-step process by which eravacycline dihydrochloride exerts its antibacterial effect and counters resistance.
Eravacycline's pathway from ribosomal binding to overcoming resistance.
Eravacycline exhibits broad-spectrum activity. The following table provides sample in vitro susceptibility data (Minimum Inhibitory Concentration, MIC) against key pathogens, including multidrug-resistant strains.
| Pathogen | MIC Range / Value (mg/L) | Context / Strain Details |
|---|---|---|
| Acinetobacter baumannii | MIC₉₀: 0.5 - 1 mg/L [1] | Multidrug-resistant (MDR) strains. |
| Escherichia coli | MIC: 0.125 - 0.25 mg/L [2] | Includes ESBL-producing and carbapenem-resistant strains. |
| Klebsiella pneumoniae | MIC: 0.125 - 0.25 mg/L [2] | Includes ESBL-producing and carbapenem-resistant strains. |
| Staphylococcus aureus | Potent activity [3] | Including methicillin-resistant (MRSA) strains. |
| Enterococcus faecalis/faecium | Potent activity [3] | Including vancomycin-resistant (VRE) strains. |
| Bacteroides fragilis | Potent activity [3] | Anaerobic pathogen. |
| Pseudomonas aeruginosa | MIC₉₀: 32 mg/L (Limited activity) [2] | Not a target pathogen. |
For researchers looking to validate these findings, here are detailed methodologies for core in vitro assays.
This is the standard method for determining Minimum Inhibitory Concentration as per Clinical and Laboratory Standards Institute (CLSI) guidelines [1].
This assay determines the rate and extent of bacterial killing over time [1].
This protocol assesses the compound's ability to prevent biofilm formation, a key virulence factor [1].
This compound represents a significant advancement in the tetracycline class. Its designed ability to circumvent major resistance mechanisms and its broad-spectrum potency make it a critical tool for addressing complicated infections, particularly those involving multidrug-resistant Gram-negative bacteria in hospital settings [3] [1].
Eravacycline functions as a protein synthesis inhibitor by specifically targeting the bacterial 30S ribosomal subunit [1] [2] [3]. Its binding obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex [4] [3]. This prevents the incorporation of new amino acids into the elongating peptide chain, thereby halting bacterial protein synthesis and inhibiting bacterial growth [1] [5].
The diagram below illustrates how eravacycline binding to the 30S subunit leads to the inhibition of protein synthesis.
Eravacycline is a fully synthetic fluorocycline antibiotic. Its core structure contains specific modifications at the C7 and C9 positions of the tetracycline D-ring that enhance ribosomal binding and circumvent common resistance mechanisms [2] [3] [5].
These structural features make eravacycline a poor substrate for tetracycline-specific efflux pumps (like Tet(A) and Tet(B)) and allow it to maintain high-affinity binding to the ribosome even in the presence of ribosomal protection proteins (e.g., Tet(M)) [1] [2] [5]. However, note that resistance can still occur via other multidrug efflux pumps (e.g., AcrAB) or enzymes like the Tet(X) monooxygenase [2] [5].
High-resolution cryo-electron microscopy (cryo-EM) structures have precisely defined eravacycline's interactions with the ribosome. The table below summarizes the key hydrogen bond interactions between eravacycline and the 16S rRNA of the 30S ribosomal subunit, as identified in a high-resolution study [6].
| Interaction Type | Ribosomal Component (16S rRNA) | Observation |
|---|---|---|
| Direct Hydrogen Bonds | Nucleotides in helix 34 (H34) and helix 31 (H31) | Contributes significantly to binding affinity. |
| Water-Mediated Hydrogen Bonds | Multiple sites within the binding pocket | Forms an integral part of the interaction network. |
| Pre-ordered Water Molecules | Binding pocket | Some water molecules are displaced; others become ordered upon drug binding. |
The primary binding site is located in the upper part of the 30S subunit's A-site, interacting mainly with the backbone of the 16S rRNA [6]. Eravacycline binds through a combination of electrostatic interactions with the ribosome, which differs from the hydrophobic interactions it uses to bind efflux pumps like AdeJ [4].
The following methodology outlines the primary technique used to determine eravacycline's binding mode at near-atomic resolution [4] [6].
Ribosome Purification and Complex Formation
Cryo-EM Sample Preparation and Data Collection
Image Processing and 3D Reconstruction
Model Building and Validation
While eravacycline effectively inhibits the ribosome, its clinical efficacy is also determined by its ability to avoid bacterial efflux pumps. Structural studies show that the AdeJ efflux pump in Acinetobacter baumannii binds eravacycline primarily through hydrophobic interactions in its periplasmic cleft [4]. Eravacycline's synthetic modifications help it evade recognition by many tetracycline-specific pumps, but overexpression of broad-spectrum multidrug efflux pumps like AcrAB-TolC and OqxAB can contribute to reduced susceptibility [5].
Eravacycline represents a significant advancement in tetracycline antibiotics. Its enhanced binding to the 30S ribosomal subunit and ability to circumvent major resistance mechanisms make it a valuable option for treating infections caused by multidrug-resistant bacteria.
The following table summarizes the key quantitative PK parameters for intravenous eravacycline in humans, primarily based on the approved dosing regimen for complicated intra-abdominal infections (cIAI) [1] [2].
| Parameter | Value (Mean) | Notes / Conditions |
|---|---|---|
| Dosage | 1 mg/kg q12h | Infused over approx. 60 min [1] |
| Cmax (single dose) | 1.75 - 2.125 mg/L | After 1 mg/kg dose [1] [2] |
| Cmax,ss (steady state) | 1.8 - 1.825 mg/L | After 1 mg/kg q12h dosing [1] [2] |
| AUC0-12h (single dose) | 4.3 - 5.5 h·mg/L | [1] [2] |
| AUC0-12h,ss (steady state) | 6.3 - 6.309 h·mg/L | [1] [2] |
| Volume of Distribution (Vss) | 321 L or 4.2 L/kg | Indicates extensive tissue distribution [1] [2] |
| Plasma Protein Binding | 79% - 90% | Binding increases with plasma concentration [1] [3] |
| Half-life (T1/2) | 20 - 48 hours | Varies between single-dose and population PK studies [1] [2] |
| Total Clearance (CLt) | 13.5 - 17.82 L/h | [1] [2] |
| Renal Clearance | 3.0 - 3.5 L/h | [2] |
| Feces (as parent drug) | 17% | [1] |
| Urine (as parent drug) | 20% | [1] |
| Feces (total excretion) | 47% | Includes parent drug and metabolites [1] [3] |
| Urine (total excretion) | 34% | Includes parent drug and metabolites [1] [3] |
Eravacycline is primarily metabolized and eliminated through the following pathways, which can be visualized in the diagram below.
Eravacycline is metabolized primarily via CYP3A4 and flavin-containing monooxygenase (FMO)-mediated oxidation [1] [3]. The primary metabolites result from transformation of the pyrrolidine ring and C4 epimerization [3]. These metabolites show no antimicrobial activity [3]. The drug is largely excreted as unchanged parent compound, with fecal excretion being the major route [1].
Understanding the foundational data requires insight into the methodologies employed.
A 2025 study aimed to develop a population PK model for eravacycline's pulmonary distribution and establish a PK/PD cutoff [4].
A comprehensive analysis of eravacycline's tissue distribution was conducted in a rabbit model to understand its penetration into various organ systems [5].
| Pathogen Category | Specific Pathogen (Number of isolates if available) | Eravacycline MIC90 (μg/mL) | Comparative Agent (MIC90 μg/mL) |
|---|---|---|---|
| Aerobic Gram-Negative | Escherichia coli (n=2,033) | 0.25 [1] | - |
| Klebsiella pneumoniae (n=2,040) | 1.0 [1] | - | |
| Klebsiella oxytoca (n=1,948) | 0.25 [1] | - | |
| Enterobacter cloacae (n=1,881) | 1.0 [1] | - | |
| Citrobacter freundii (n=1,542) | 0.5 [1] | - | |
| ESBL-producing Enterobacteriaceae | 0.5 - 1 [2] | Tigecycline: 2 - 4 [2] | |
| Carbapenem-Resistant Enterobacteriaceae | 0.5 - 2 [2] | - | |
| Aerobic Gram-Positive | Staphylococcus aureus, MRSA (n=1,030) | 0.12 [1] | - |
| Staphylococcus aureus, MSSA (n=1,128) | 0.06 [1] | - | |
| Enterococcus faecium, VRE (n=588) | 0.06 [1] | - | |
| Enterococcus faecium, VSE (n=1,136) | 0.06 [1] | - | |
| Enterococcus faecalis, VRE (n=59) | 0.12 [1] | - | |
| Enterococcus faecalis, VSE (n=1,817) | 0.06 [1] | - | |
| Streptococcus anginosus group (n=273) | 0.03 [1] | - | |
| Anaerobic | Bacteroides fragilis (n=198) | 2.0 [1] / 1 [3] | Tigecycline: 8 [3] |
| Bacteroides spp. (e.g., B. ovatus, B. vulgatus) (n=131) | 2.0 [1] | - | |
| Parabacteroides distasonis (n=22) | 1.0 [1] | - | |
| Clostridium perfringens (n=76) | 0.5 [1] | - | |
| Prevotella spp. (n=29) | ≤0.5 [3] | - | |
| Fusobacterium spp. (n=20) | ≤0.5 [3] | - |
Standardized methods are critical for generating reliable and reproducible eravacycline susceptibility data. The following protocols are outlined in the official Specifications for Antimicrobial Susceptibility Testing of Eravacycline (2025) published in China and align with international standards [4].
Eravacycline AST workflow from inoculum to interpretation [3] [4].
Quality Control: Using reference strains like Escherichia coli ATCC 25922 and Bacteroides fragilis ATCC 25285 is essential to ensure the accuracy and precision of test results [3] [4].
Eravacycline's potent and broad-spectrum activity is rooted in its unique chemistry and its ability to evade common resistance pathways.
The table below summarizes the fundamental technical data for eravacycline.
| Property | Classification & Details |
|---|---|
| Therapeutic Category | Antibacterial [1] [2] |
| Chemical Class | Fluorocycline; Tetracycline antibiotic [1] [3] |
| Molecular Formula | C₂₇H₃₁FN₄O₈ [1] [2] [4] |
| Molecular Weight | 558.56 g/mol [1] [4] |
| Brand Name | Xerava [1] [4] [3] |
| FDA Approval Status | Approved (August 27, 2018) [1] |
| Primary Indication | Complicated intra-abdominal infections (cIAI) in patients 18 years and older [1] [3] |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1] [2] [5] |
Eravacycline's primary mechanism is the inhibition of protein synthesis. Its modern design provides enhanced activity against resistant pathogens.
Eravacycline is a bacteriostatic antibiotic that binds reversibly to the 30S ribosomal subunit [1] [5]. This binding obstructs the attachment of aminoacyl-tRNA to the acceptor site (A-site) of the mRNA-ribosome complex, preventing the incorporation of amino acid residues into elongating peptide chains and thereby halting protein synthesis [1] [5]. While generally bacteriostatic, it has shown bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae [1].
Eravacycline's fluorocycline structure incorporates a C-7 fluoro and a C-9 pyrrolidinoacetamido modification, enabling it to evade the two most common tetracycline resistance pathways [4] [5]:
Eravacycline inhibits protein synthesis and overcomes major resistance mechanisms.
Eravacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains [1] [4].
The tables below consolidate key quantitative data from pre-clinical and clinical studies.
| Pathogen Category | Example Pathogens (with noted activity against MDR strains) |
|---|---|
| Gram-positive | Staphylococcus aureus (MRSA), Enterococcus faecalis, E. faecium (VRE) [4] |
| Gram-negative | Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii [1] [4] [3] |
| Anaerobes | Bacteroides spp., Clostridium perfringens [1] [3] |
| Notable Activity | Carbapenem-resistant Enterobacteriaceae (CRE), ESBL-producing strains [1] [5] |
| Study / Context | Clinical Cure Rate | Microbiological Eradication Rate | Adverse Event Incidence |
|---|
| IGNITE 4 (cIAI) (vs. Meropenem) | 90.8% (Erava) vs. 91.2% (Mero) in micro-ITT [4] | N/A | Most common: infusion site reactions, nausea, vomiting (each <5%) [4] | | Real-world (Pneumonia) (Respiratory Dept. Patients) | 87.6% [6] | 85.8% [6] | 1.8% (2/113 patients) [6] |
For researchers, here are detailed methodologies from key studies on eravacycline.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and screen for heteroresistance (where a subpopulation of cells shows higher resistance) [7].
This approach profiles bacterial response to eravacycline to identify upregulated resistance genes [8].
Beyond its antibacterial use, computational studies suggest potential for drug repurposing.
Eravacycline represents a significant advancement in the tetracycline class. Its well-defined mechanism and robust activity against challenging pathogens make it a valuable subject for ongoing research, particularly in combating multidrug resistance and exploring new therapeutic applications.
The following tables consolidate key pharmacokinetic and microbiological data from recent studies, which are crucial for evaluating eravacycline's potential in drug development.
Table 1: Eravacycline Pulmonary Pharmacokinetics
| Metric | Study Population / Model | Key Finding | Source / Context |
|---|---|---|---|
| ELF-to-Plasma Ratio | Population PK Model (Phase I data) | 8.26 (95% CI: 6.8–9.8) [1] [2] | Three-compartment model with allometric scaling [1] [2] |
| ELF Penetration Ratio | HAP/VAP Patients (Clinical application) | 4.29, 17.40, 5.22, 4.70 (individual patient values) [3] [4] | Prospective clinical study using validated LC-MS/MS method [3] [4] |
| ELF Concentration | HAP/VAP Patients | 0.570 to 1.617 μg/mL (urea-corrected) [3] [4] | Measured in critically ill patients [3] [4] |
Table 2: In Vitro Susceptibility (MIC90) and Proposed PK/PD Cutoffs
| Pathogen | MIC90 (mg/L) | PK/PD Cutoff (1-1.5 mg/kg q12h) | PK/PD Cutoff (Lower Doses) |
|---|---|---|---|
| Escherichia coli | 0.5 [1] [2] | 2 mg/L [1] [2] | - |
| Klebsiella pneumoniae | 2 [1] [2] | 1 mg/L [1] [2] | 0.5 mg/L [1] [2] |
| Acinetobacter baumannii | 0.5 [1] [2] | 1 mg/L [1] [2] | 0.5 mg/L [1] [2] |
| Staphylococcus aureus | 0.12 [1] [2] | 1 mg/L [1] [2] | 0.5 mg/L [1] [2] |
For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.
A population pharmacokinetic model was developed using data from a Phase I study (NCT01989949) to characterize eravacycline's pulmonary kinetics [1] [2].
Ratio = Cfree,ELF / Cfree,central) due to sparse bronchoalveolar lavage (BAL) sampling [2].A specific, sensitive LC-MS/MS method was developed and validated for quantifying eravacycline in the ELF of HAP/VAP patients [3] [4]. The workflow is as follows:
Diagram of the LC-MS/MS bioanalytical workflow for measuring eravacycline in epithelial lining fluid [3] [4].
The accumulated data provides a strong foundation for further development.
Based on the current search results, detailed quantitative data on eravacycline's distribution into bone and cardiac tissue is not available. The existing research is predominantly focused on its pulmonary distribution and efficacy.
The table below summarizes the key pharmacokinetic and metabolic interaction data for intravenous eravacycline.
| Aspect | Summary of Findings |
|---|---|
| Primary Metabolic Route | Metabolized by the Cytochrome P450 CYP3A4 isoenzyme [1]. |
| Mass Balance & Excretion | After IV administration, the majority of total radioactivity from [14C]eravacycline was recovered in the feces, indicating biliary/fecal elimination is the primary route of excretion for eravacycline and its metabolites [2]. |
| Interaction with CYP3A4 Inhibitor (Itraconazole) | Concomitant administration increased eravacycline's AUC0-t and half-life by approximately 30-40% and decreased clearance [2]. |
| Interaction with CYP3A4 Inducer (Rifampin) | Concomitant administration decreased eravacycline's AUC by approximately 25-35% and increased clearance by about 50% [2]. |
| Clinical Dose Recommendation | When coadministered with a strong CYP3A inducer, the dose of eravacycline should be increased to 1.5 mg/kg every 12 hours [2] [1]. |
The data in the previous section is derived from specific clinical study designs.
This study aimed to characterize the absorption, metabolism, and excretion of eravacycline [2].
These studies evaluated the effect of a CYP3A4 inhibitor and inducer on eravacycline's pharmacokinetics [2].
The following diagram illustrates the central role of CYP3A4 in metabolizing eravacycline and how its activity can be altered, leading to clinically significant interactions.
CYP3A4 metabolizes eravacycline; inhibitors increase exposure, inducers decrease it.
The broth microdilution (BMD) method is the reference standard for determining the minimum inhibitory concentration (MIC) of eravacycline, a novel fluorocycline antibiotic [1] [2]. This protocol ensures accurate and reproducible susceptibility testing of eravacycline against clinical bacterial isolates, which is crucial for guiding treatment of infections caused by multidrug-resistant organisms.
The table below summarizes the MIC values (in mg/L) of eravacycline against various clinical bacterial pathogens, as determined by the BMD method [1].
| Bacterial Species (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) (FDA) | Susceptibility Rate (%) (EUCAST) |
|---|---|---|---|---|
| Gram-positive Bacteria | ||||
| Staphylococcus aureus (n=126) | 0.12 | 1 | 46.03% | 83.33% |
| Enterococcus faecalis (n=58) | 0.06 | 0.12 | 56.90% | 94.93% |
| Enterococcus faecium (n=29) | 0.06 | 0.5 | 62.07% | 79.31% |
| Gram-negative Bacteria | ||||
| Escherichia coli (n=187) | 0.25 | 0.5 | 90.37% | - |
| Klebsiella pneumoniae (n=136) | 0.5 | 2 | 58.09% | - |
| Acinetobacter baumannii (n=58) | 0.25 | 2 | - | - |
> Note: Susceptibility rates can vary significantly depending on the breakpoint criteria used (FDA vs. EUCAST), especially for Gram-positive bacteria [1]. MIC₅₀ and MIC₉₀ represent the minimum concentration required to inhibit 50% and 90% of the tested isolates, respectively.
The experimental workflow for this protocol is as follows:
While BMD is the reference method, other techniques are used in clinical labs. The table below compares their performance against BMD for eravacycline testing [1] [2] [4].
| Testing Method | Essential Agreement (EA) with BMD | Categorical Agreement (CA) with BMD | Major Error (ME) Rate | Very Major Error (VME) Rate |
|---|---|---|---|---|
| MIC Test Strip (MTS) | 94.55% [4] | 99.83% [4] | 0.17% [4] | 0% [4] |
| Disc Diffusion (DD) | - | 99.49% [4] | 0.51% [4] | 0% [4] |
| Gradient Diffusion (Etest) | 88-100%* [2] | 90-98.4%* [2] | 0-10%* [2] | 0-1.64%* [2] |
> Note: The range represents variability across different bacterial species (e.g., Enterobacterales vs. *A. baumannii). The MTS and DD methods show strong consistency with BMD and can be reliable alternatives for clinical testing [4]. However, one study noted that the Etest method might yield lower categorical agreement and higher error rates for Gram-positive isolates when using FDA breakpoints [1].
Eravacycline (ERV) is a novel, fully synthetic fluorocycline antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults [1] [2]. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and is designed to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins [1]. Its broad-spectrum activity encompasses many Gram-negative bacteria (including ESBL and carbapenem-resistant strains), Gram-positive bacteria, and anaerobes [1] [3].
The FDA recognizes CLSI standards for antimicrobial susceptibility testing. While eravacycline is listed on the FDA's interpretive criteria website, the specific breakpoints are noted as an exception to the fully recognized CLSI M100 standard [4]. This implies that specific, officially recognized CLSI breakpoints for eravacycline in the M100 document are not publicly detailed. Therefore, laboratories must rely on other recognized standards, such as those defined by the FDA or EUCAST, and ensure their testing methods are verified.
The broth microdilution (BMD) method is the reference standard for determining ERV's Minimum Inhibitory Concentration (MIC) [1]. The ETEST (gradient diffusion method) has been evaluated as a practical and reliable alternative.
A 2023 multicenter study evaluated the performance of ETEST ERV against the BMD reference method for Enterobacteriaceae and Enterococcus spp., using FDA and EUCAST breakpoints [1]. The table below summarizes the key performance metrics from this evaluation.
Table 1: Performance of ETEST Eravacycline vs. Broth Microdilution
| Organism Group | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Error (VME) Rate | Major Error (ME) Rate |
|---|---|---|---|---|
| Enterobacteriaceae (Clinical & Challenge isolates) | 99.4% | 98.0% | 5.4% | 1.3% |
| Enterococcus spp. (Clinical & Challenge isolates) | 100.0% | 94.9% | 33.33% | 3.1% |
| *E. coli* & Enterococcus spp. (According to EUCAST criteria) | 99.0% - 100.0% | 100.0% | 0% | 0% |
Notes: EA indicates the percentage of MIC results by ETEST that are within one doubling dilution of the BMD result. CA indicates the percentage of isolates assigned to the same susceptibility category (S/I/R) by both methods. VME occurs when a resistant isolate is misclassified as susceptible. ME occurs when a susceptible isolate is misclassified as resistant [1].
Eravacycline demonstrates potent in vitro activity against a range of multidrug-resistant Gram-negative bacilli, as evidenced by studies on clinical isolates from China. The following table presents MIC data against key resistant pathogens.
Table 2: In Vitro Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Bacilli Data from a study of isolates from 2021-2024 in Fujian, China [5]
| Pathogen | Number of Isolates | Eravacycline MIC50 (µg/mL) | Eravacycline MIC90 (µg/mL) |
|---|---|---|---|
| Carbapenem-Resistant A. baumannii (CRAB) | 235 | 0.5 | 1 |
| Carbapenem-Resistant K. pneumoniae (CRKP) | 158 | 0.5 | 2 |
| Carbapenem-Resistant E. coli (CRECO) | 48 | 0.25 | 0.5 |
The study concluded that ERV is a potent agent against these challenging pathogens, providing a valuable therapeutic option [5]. Furthermore, real-world evidence, while limited, suggests clinical utility for ERV in treating infections caused by Stenotrophomonas maltophilia and in respiratory settings, with one study reporting an 87.6% clinical efficacy rate [2] [6].
This protocol outlines the steps for determining the MIC of eravacycline using the ETEST gradient diffusion method, based on a multicenter evaluation [1].
The diagram below illustrates the key stages of the ETEST susceptibility testing process.
The table below summarizes key quantitative findings from recent studies on eravacycline's effects against A. baumannii biofilms.
| Parameter | Result | Experimental Context |
|---|---|---|
| Biofilm Inhibition (at MIC) | 84% inhibition alone [1] | Against 100 clinical A. baumannii strains (95% of which formed biofilm) [1]. |
| Biofilm Inhibition (Combination at MIC) | 86% with colistin; 85% with meropenem [1] | Eravacycline combined with other antibiotics [1]. |
| Synergistic Combination | 1xMIC Eravacycline + Meropenem; 4xMIC Eravacycline + Colistin [1] | Against A. baumannii strains [1]. |
| Bactericidal Activity | 4xMIC Eravacycline + Meropenem [1] | Showed bactericidal activity at 24 hours [1]. |
| Mutant Prevention Concentration (MPC) | Low MPC value [1] | Suggests a low potential for selecting resistant mutants [1]. |
| Strain Profile | 98% MDR [1] | Out of 100 clinical A. baumannii isolates [1]. |
Here are standardized protocols for assessing the biofilm formation inhibition and eradication activity of eravacycline against A. baumannii.
This protocol tests the ability of eravacycline to prevent biofilm from forming [2].
Step 1: Bacterial Preparation
Step 2: Assay Setup
Step 3: Biofilm Growth
Step 4: Biofilm Quantification (Crystal Violet Staining)
This protocol tests the ability of eravacycline to eradicate a pre-formed, mature biofilm [2].
Step 1: Biofilm Formation
Step 2: Treatment Application
Step 3: Incubation and Assessment
The experimental workflow for these assays is summarized in the following diagram:
Percentage of Biofilm Inhibition can be calculated using the formula:
% Inhibition = [1 - (OD_test - OD_neg) / (OD_pos - OD_neg)] × 100 [4]
Where OD_test is the well with antibiotic, OD_pos is the positive control (bacteria, no antibiotic), and OD_neg is the negative control (sterile broth).
Synergy Assessment in combination studies can be analyzed using the Time-Kill Curve (TKC) method, where a ≥2-log₁₀ CFU/mL decrease in the combination compared to its most active constituent after 24 hours is considered synergistic [1].
The diagram below illustrates the primary mechanisms of action and resistance of A. baumannii that are relevant to this context.
The Mutant Prevention Concentration (MPC) is defined as the lowest antibiotic concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population (typically ≥10¹⁰ CFU). This pharmacodynamic parameter helps optimize dosing strategies to suppress resistance emergence. Unlike the minimum inhibitory concentration (MIC), which measures growth inhibition of wild-type strains, the MPC addresses the selective amplification of resistant mutants. The mutant selection window (MSW) hypothesis posits that antibiotic concentrations between the MIC and MPC favor mutant enrichment, while concentrations above MPC restrict their emergence [1] [2].
For eravacycline, a novel fluorocycline antibiotic, MPC determination is particularly valuable given its broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and MDR Acinetobacter baumannii. Studies indicate that eravacycline often exhibits lower MPC values than other tetracycline analogs (e.g., tigecycline), suggesting a higher barrier to resistance [1] [2].
This protocol, adapted from recent studies, details the steps for determining eravacycline MPC using the agar dilution method [1] [2].
Step 1: Bacterial Inoculum Preparation
Step 2: Agar Plate Preparation
Step 3: Inoculation and Incubation
Step 4: MPC Reading
The MIC is a prerequisite for interpreting MPC data. This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines [2] [3].
Step 1: Reagent Preparation
Step 2: Microtiter Plate Inoculation
Step 3: Incubation and Result Interpretation
This assay evaluates the bactericidal and synergistic effects of eravacycline alone and in combination [1] [2].
Step 1: Experimental Setup
Step 2: Sampling and Quantification
Step 3: Data Analysis
| Bacterial Species (Resistance Profile) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MPC (mg/L) | MPC/MIC Ratio | Reference |
|---|---|---|---|---|---|
| Acinetobacter baumannii (MDR) | 0.25 | 1.0 | 4 | 16 | [2] |
| Enterobacterales (OXA-48-producing CRE) | 0.5 | 1.0 | 2 | 4 | [1] |
| Stenotrophomonas maltophilia (LVFX-non-susceptible) | 0.12 | 0.5 | *ND | - | [3] |
| Klebsiella pneumoniae (Carbapenem-resistant) | 0.25 | 1.0 | 4 | 16 | [1] |
*ND: Not specifically reported in the cited studies. LVFX: Levofloxacin.
| Bacterial Species | Combination Antibiotic | Checkerboard FIC Index | Synergy in TKC (Y/N) | Bactericidal Activity (Y/N) |
|---|---|---|---|---|
| Acinetobacter baumannii (MDR) | Meropenem (1×MIC) | ≤0.5 (Synergistic) | Y | Y (at 4×MIC) |
| Acinetobacter baumannii (MDR) | Colistin (4×MIC) | ≤0.5 (Synergistic) | Y | N |
| Enterobacterales (OXA-48-producing) | Meropenem | ≤0.5 (Synergistic) | Y | *ND |
| Enterobacterales (OXA-48-producing) | Colistin | ≤0.5 (Synergistic) | Y | *ND |
| Enterobacterales (OXA-48-producing) | Levofloxacin | ≤0.5 (Synergistic) | Y | *ND |
FIC: Fractional Inhibitory Concentration; TKC: Time-Kill Curve; *ND: Not detailed in the summarized results. All studied combinations of eravacycline with other antibiotics demonstrated synergistic effects without any observed antagonism [1] [2].
The following diagram illustrates the complete experimental workflow for evaluating the resistance prevention potential of eravacycline, from initial susceptibility testing to final data analysis.
MPC data for eravacycline provides critical insights for:
Adherence to these standardized protocols will enable robust assessment of eravacycline's potential to combat multidrug-resistant Gram-negative pathogens while mitigating the development of resistance.
Carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, represent a critical threat in healthcare settings worldwide. With limited therapeutic options available, combination therapy has emerged as a crucial strategy to combat these multidrug-resistant pathogens. Eravacycline, a novel fully synthetic fluorocycline antibiotic, demonstrates potent activity against carbapenem-resistant strains through its inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Unlike earlier tetracyclines, eravacycline is minimally affected by acquired tetracycline efflux determinants and ribosome protection mechanisms, making it a promising candidate for resistant infections [1].
Time-kill curve analysis provides essential dynamic assessment of antibacterial activity over time, offering superior information compared to point estimates like MIC values. When evaluating combination therapies, this methodology enables researchers to identify synergistic interactions that can enhance bacterial killing, prevent resistance emergence, and potentially allow for lower dosing of toxic companion drugs. This document presents standardized protocols and current evidence for eravacycline time-kill curve analysis and synergy evaluation to support researchers and drug development professionals in optimizing therapeutic strategies against multidrug-resistant Gram-negative pathogens [2].
Table 1: Eravacycline combination synergy rates against carbapenem-resistant Gram-negative pathogens
| Pathogen | Combination Partner | Synergy Rate | Key Findings | Citation |
|---|---|---|---|---|
| A. baumannii | Meropenem | 50-100% | Eravacycline (1×MIC) with meropenem showed synergy; 4×MIC combination bactericidal at 24h | [1] [3] |
| A. baumannii | Colistin | 30-86% | 4×MIC eravacycline-colistin synergistic; inhibited biofilm formation by 86% | [1] [3] |
| A. baumannii | Ceftazidime | 50-80% | Most effective combination against A. baumannii in multiple studies | [3] [4] |
| E. coli | Polymyxin B | 60% | Most effective combination against carbapenem-resistant E. coli | [4] |
| K. pneumoniae | Polymyxin B | >30% | Notable synergistic activity observed | [3] |
| A. baumannii | Meropenem-vaborbactam + Ceftazidime | 45.5% | Three-drug combination showing promise | [5] |
Table 2: Eravacycline PK/PD targets from in vitro and in vivo models
| Parameter | Target Magnitude | Biological Effect | Model System |
|---|---|---|---|
| fAUC/MIC | 28 | Net stasis | Murine thigh infection model |
| fAUC/MIC | 33 | 1-log kill | Murine thigh infection model |
| MPC | Low values reported | Prevention of resistant mutant selection | In vitro mutant prevention concentration |
| Biofilm Inhibition | 84% at MIC | Reduction in biofilm formation | Crystal violet staining assay |
Begin by inoculating test strains into appropriate broth medium (e.g., Tryptic Soy Broth) and incubating overnight at 37°C. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, corresponding to approximately 1 × 10^8 CFU/mL. Dilute the suspension in fresh medium to achieve a final inoculum of 5 × 10^5 CFU/mL in the test system. For time-kill studies specifically, prepare mid-log phase cultures by incubating until reaching an OD600 of 0.25-0.3 [1] [6].
Prepare stock solutions of eravacycline dihydrochloride and combination antibiotics according to manufacturer recommendations. Aliquot and store at -80°C for up to six months, except for labile antibiotics like meropenem which should be prepared fresh on the day of use. Implement quality control using reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure MIC values fall within established ranges [1].
In time-kill experiments, test antibiotics at 1×, 2×, and 4× MIC values, both alone and in combination. Include growth controls (no antibiotic) and sterility controls (no inoculum) in each experiment [6].
Incubate test cultures at 37°C with shaking. Remove samples at predetermined timepoints: 0, 2, 4, 6, 8, and 24 hours. Perform serial dilutions in saline and plate on appropriate agar media. Incubate plates for 16-20 hours at 37°C before counting colonies. Express results as log10 CFU/mL [1] [6].
The following workflow diagram outlines the key steps in the time-kill curve methodology:
Prepare antibiotics in a two-dimensional matrix with serial dilutions of each drug alone and in combination. Use 96-well microtiter plates with a final inoculum of 5 × 10^5 CFU/mL in each well. Incubate plates at 37°C for 18-20 hours. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MICA combo/MICA alone) + (MICB combo/MICB alone). Interpret results as follows: FICI ≤0.5 = synergy; >0.5-4 = additive/indifferent; >4 = antagonism [3] [4].
For perpendicular E-test synergy testing, apply E-test strips containing different antibiotics perpendicular to each other over a lawn of the test organism on Mueller-Hinton agar. After incubation, calculate FICI based on the intersection of the elliptical zones of inhibition [5].
Evaluate biofilm formation using the microtiter plate assay with crystal violet staining. Grow bacterial isolates in Tryptic Soy Broth supplemented with 1% glucose. Adjust turbidity to 0.5 McFarland standard and dilute to approximately 1 × 10^7 CFU/200 μL. Add 200 μL aliquots to wells of a 96-well tissue culture plate. Include sterile TSB-glucose as negative control and known biofilm-forming strains as positive controls. After incubation, stain formed biofilms with 0.1% crystal violet for 15 minutes, wash, and elute bound dye with ethanol-acetone mixture (80:20). Measure absorbance at 570-600 nm. Test antibiotics at MIC and sub-MIC concentrations for biofilm inhibition studies [1].
Prepare a high-density bacterial inoculum of approximately 10^10 CFU/mL from overnight cultures. Apply this inoculum to agar plates containing antibiotics at concentrations differing by two-fold dilutions. For eravacycline, test concentrations typically range from 2 to 128 mg/L. Incubate plates for 48 hours at 37°C. Record the MPC as the lowest antibiotic concentration that prevents any colony growth [1].
In time-kill studies, bactericidal activity is defined as a ≥3-log10 CFU/mL reduction in bacterial count at 24 hours compared to the initial inoculum. Bacteriostatic activity is defined as maintenance of the initial inoculum with <3-log10 reduction. Synergy is demonstrated when the combination reduces bacterial counts by ≥2-log10 CFU/mL compared to the most active single agent. Antagonism occurs when the combination results in ≥2-log10 CFU/mL increase compared to the most active single agent [1] [6].
Advanced modeling approaches can characterize the time-course of antibacterial effects and resistance emergence. The semimechanistic model incorporates key parameters including:
This model describes bacterial density changes over time using a system of differential equations that account for drug effects on bacterial growth and development of resistance [2].
The following diagram illustrates the components and relationships in the semimechanistic pharmacodynamic model:
Eravacycline demonstrates promising synergistic potential when combined with other antimicrobial agents against carbapenem-resistant Gram-negative pathogens. The time-kill curve methodology and synergy testing protocols outlined herein provide standardized approaches for evaluating these combinations in preclinical research. The consistent demonstration of synergy between eravacycline and β-lactams or polymyxins across multiple studies suggests that combination regimens may offer clinical advantages for treating infections caused by multidrug-resistant A. baumannii, E. coli, and K. pneumoniae.
Further research is needed to translate these in vitro findings to clinical practice, particularly through optimized dosing strategies that achieve the PK/PD targets associated with efficacy. The integration of semimechanistic modeling approaches with robust time-kill data provides a powerful framework for rational dose selection and optimization of eravacycline-containing combination regimens against increasingly resistant pathogens.
Eravacycline is a novel fluorocycline antibiotic with potent activity against multidrug-resistant (MDR) Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB) [1] [2]. Its structure, featuring a fluorine atom at C-7 and a pyrrolidinoacetamido group at C-9, confers stability against common tetracycline resistance mechanisms [2]. Given the dire treatment landscape for CRAB infections, combination therapy has become a cornerstone of management. Recent evidence suggests that eravacycline exhibits synergistic and bactericidal activity when combined with other agents, providing a viable therapeutic option for otherwise untreatable infections [2].
The tables below summarize key pharmacodynamic and efficacy data for eravacycline against MDR A. baumannii.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Eravacycline and Comparators
| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Data Source (Isolates) |
|---|---|---|---|
| Eravacycline | 0.125 | 0.5 | 25 CRAB isolates [3] |
| Tigecycline | Susceptible | (All isolates) | 25 CRAB isolates [3] |
| Colistin | 1 | 2 | 25 CRAB isolates [3] |
| Meropenem | 32 | 256 | 25 CRAB isolates [3] |
Table 2: Key Efficacy Findings from Combination Studies
| Combination | Key Findings | Experimental Model | Reference |
|---|---|---|---|
| Eravacycline + Colistin | Synergy at 4xMIC of colistin; Bactericidal & synergistic against 5/6 Achromobacter spp. strains. | Time-kill curve (50 CF patient isolates) | [4] |
| Eravacycline + Meropenem | Synergistic with 1xMIC Eravacycline; Bactericidal at 4xMIC Eravacycline at 24h. | Time-kill curve (100 MDR A. baumannii) | [2] |
| Eravacycline + Meropenem-Vaborbactam + Ceftazidime | Synergy in 45.5% of XDR-CRAB isolates; Additivity/indifference in 54.5%. | Perpendicular E-test (XDR-CRAB isolates) | [3] |
| Eravacycline (on Biofilm) | Inhibited biofilm formation by 84% at MIC; 86% when combined with Colistin; 85% when combined with Meropenem. | Microtiter plate assay (100 MDR A. baumannii) | [2] |
Here are standardized protocols for key experiments evaluating eravacycline combinations.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is the standard method for determining the MIC of eravacycline and other antibiotics [2].
Protocol 2: Time-Kill Curve Assay for Synergy Evaluation This method evaluates the bactericidal activity and synergy of antibiotic combinations over time [4] [2].
The following workflow diagram illustrates the key steps of the Time-Kill Curve Assay.
Diagram 1: Experimental workflow for the Time-Kill Curve Assay to evaluate antibiotic synergy.
Protocol 3: Biofilm Inhibition Assay This protocol assesses the effect of antibiotics on biofilm formation [2].
The compiled data and protocols provide a strong foundation for advancing research on eravacycline combination therapies. The consistent in vitro synergy and bactericidal activity, particularly with colistin and meropenem against MDR A. baumannii, warrant further investigation in preclinical and clinical settings to address the growing threat of pan-resistant bacterial infections.
The following protocol details the aseptic preparation of eravacycline for intravenous infusion, based on the manufacturer's prescribing information and compatibility studies [1] [2] [3].
Step 1: Calculate Dose and Vials Required
Step 2: Reconstitute with Sterile Water for Injection
Step 3: Dilute in 0.9% Sodium Chloride
Step 4: Storage of Diluted Solution
The workflow below summarizes the preparation process.
Eravacycline is often administered to patients receiving multiple IV drugs, making Y-site compatibility critical. A 2019 study assessed physical compatibility of eravacycline (0.6 mg/mL in 0.9% sodium chloride) with 51 other IV drugs during simulated Y-site administration [3]. The results are summarized below.
Table 1: Physical Compatibility of Eravacycline during Simulated Y-Site Administration [3]
| Compatible Drugs (Partial List) | Incompatible Drugs |
|---|---|
| Acetaminophen | Albumin |
| Aminophylline | Amiodarone hydrochloride |
| Aztreonam | Ceftaroline fosamil |
| Calcium gluconate | Colistimethate sodium |
| Caspofungin | Furosemide |
| Cefepime | Meropenem |
| Ceftazidime | Meropenem/vaborbactam |
| Ceftriaxone | Micafungin sodium |
| Ciprofloxacin | Propofol |
| Dexamethasone | Sodium bicarbonate |
| Famotidine | |
| Gentamicin | |
| Levofloxacin | |
| Metronidazole | |
| Vancomycin |
Experimental Methodology of Compatibility Study [3]:
Table 2: Eravacycline Solution Stability and Storage [1] [2]
| Solution State | Storage Condition | Stability Duration |
|---|---|---|
| Reconstituted Solution (in vial) | Room Temperature (≤ 25°C / 77°F) | Must be diluted within 1 hour |
| Diluted Solution (in infusion bag) | Room Temperature (≤ 25°C / 77°F) | 12 hours [1] (or 6 hours [2]) |
| Diluted Solution (in infusion bag) | Refrigerated (2°C to 8°C / 36°F to 46°F) | 8 days [1] (or 24 hours [2]) |
Table 3: Recommended Dosage in Specific Populations [1] [4]
| Patient Population | Recommended Dosage Regimen |
|---|---|
| Standard Dosing (Adults with cIAI) | 1 mg/kg every 12 hours for 4-14 days |
| Renal Impairment (Any degree) | No dosage adjustment necessary |
| Hepatic Impairment (Child-Pugh A & B) | No dosage adjustment necessary |
| Hepatic Impairment (Child-Pugh C) | Day 1: 1 mg/kg q12h; Day 2 onward: 1 mg/kg q24h (total 4-14 days) |
| Concomitant Strong CYP3A Inducers (e.g., carbamazepine, rifampin) | Increase dose to 1.5 mg/kg every 12 hours for 4-14 days |
For researchers aiming to conduct further stability or compatibility studies, consider these parameters:
The table below summarizes the standard dosing regimen and key pharmacokinetic (PK) characteristics of eravacycline.
| Parameter | Details |
|---|---|
| Standard Indication | Complicated Intra-Abdominal Infections (cIAI) in adults (≥18 years) [1] |
| Recommended Dosage | 1 mg/kg actual body weight every 12 hours via IV infusion [1] |
| Infusion Duration | Approximately 60 minutes [1] |
| Treatment Duration | 4 to 14 days, guided by infection severity and clinical response [1] |
| Renal Impairment | No dosage adjustment necessary [1] |
| Hepatic Impairment | No dosage adjustment for mild or moderate impairment. Systemic exposure (AUC) increases about 2-fold in severe impairment, but no dose adjustment is recommended [2] |
This protocol details a validated LC-MS/MS method for determining eravacycline concentration in bronchoalveolar lavage fluid (BALF), critical for pulmonary pharmacokinetic studies in HAP/VAP [3].
Eravacycline has demonstrated clinical efficacy and a defined safety profile across multiple studies.
| Study Focus | Key Findings |
|---|---|
| cIAI Clinical Trials | Non-inferior to meropenem/ertapenem. In pooled micro-ITT population, high cure rates against Gram-negative (e.g., E. coli: 87%) and Gram-positive (e.g., S. aureus: 100%) pathogens [4]. |
| Real-World cIAI Efficacy | 91.1% overall efficacy rate after 3 days of treatment; 90.1% at end of treatment per a Comprehensive Evaluation Project in China [5]. |
| CRAB Pneumonia (ICU) | Non-inferior efficacy to tigecycline. 30-day mortality: 15.2% (Eravacycline) vs. 25.0% (Tigecycline). Prompt initiation and ID consultation crucial [6]. |
| Safety & Tolerability | Most common adverse reactions: infusion site reactions (7.7%), nausea (6.5%), vomiting (3.7%). Low rate of discontinuation due to AEs (2.8%) [1] [4]. |
The following diagrams outline the experimental workflow for bioanalysis and a simplified clinical decision pathway for eravacycline use.
Diagram 1: Bioanalytical Workflow for Eravacycline in BALF [3]
Diagram 2: Clinical Decision Pathway for Eravacycline Use [1] [6] [4]
Eravacycline is a well-defined therapeutic option for cIAI with a convenient, weight-based dosing regimen that requires no adjustment for renal impairment. Its application is expanding into treating severe respiratory infections like HAP/VAP, supported by robust bioanalytical methods for pharmacokinetic studies and promising real-world efficacy data against multidrug-resistant pathogens.
| Patient Population | Recommended Dosage Regimen | Treatment Duration |
|---|---|---|
| Normal Hepatic Function or Mild to Moderate Impairment (Child-Pugh A & B) | 1 mg/kg every 12 hours | 4 to 14 days [1] [2] [3] |
| Severe Hepatic Impairment (Child-Pugh C) | Day 1: 1 mg/kg every 12 hours Starting on Day 2: 1 mg/kg every 24 hours | 4 to 14 days [1] [3] | | With Strong CYP3A Inducers | 1.5 mg/kg every 12 hours | 4 to 14 days [1] [3] |
The following diagram outlines the key decision points for determining the appropriate eravacycline dosage.
The dose of eravacycline must be modified for patients with severe hepatic impairment (Child-Pugh Class C) to prevent drug accumulation. The established regimen of 1 mg/kg every 12 hours on Day 1, followed by 1 mg/kg every 24 hours starting on Day 2, is critical for safe use in this population. Adherence to proper reconstitution, dilution, and administration protocols is essential for stability and efficacy.
To ensure therapeutic efficacy in patients requiring concomitant therapy, the following dosage adjustment is recommended:
| Parameter | Standard Dosing (without strong CYP3A inducer) | Adjusted Dosing (with strong CYP3A inducer) |
|---|---|---|
| Dosage Regimen | 1 mg/kg every 12 hours [4] [5] [6] | 1.5 mg/kg every 12 hours [3] [6] [2] |
| Infusion Duration | Approximately 60 minutes [4] [5] | Approximately 60 minutes |
| Treatment Duration | 4 to 14 days [4] [5] | 4 to 14 days |
This protocol outlines a clinical study design to investigate the effects of a strong CYP3A inducer on the pharmacokinetics of intravenous eravacycline.
AUC0-t (Area under the concentration-time curve from time zero to the last measurable timepoint)AUC0-∞ (Area under the curve extrapolated to infinity)Cmax (Maximum observed plasma concentration)CL (Total body clearance)t½ (Terminal elimination half-life)AUC and Cmax with and without the inducer. A 90% confidence interval for the GMR that falls outside the no-effect boundary (e.g., 80-125%) indicates a significant interaction [3].The following diagram illustrates the metabolic interaction and the corresponding clinical response outlined in the protocol:
The table below summarizes key pharmacokinetic parameters for eravacycline, which are essential for understanding its disposition and the impact of the interaction.
| Pharmacokinetic Parameter | Value (Mean) | Notes / Impact of Strong CYP3A Inducer |
|---|---|---|
| Volume of Distribution (Vss) | 217 L [3] / 321 L [1] | Suggests extensive tissue distribution beyond plasma. |
| Plasma Protein Binding | 79% - 90% (concentration-dependent) [1] | -- |
| Primary Metabolic Pathway | CYP3A4- and FMO-mediated oxidation [1] | Pathway induced by strong inducers. |
| Route of Elimination | Feces (~47%), Urine (~34%) [1] | Primarily eliminated as parent drug and metabolites. |
| Elimination Half-Life (t½) | 20 hours [1] | -- |
| Clearance (CL) | 17.82 L/min [1] | Increased by ~50% with strong inducers [3]. |
| Bioavailability (IV) | 100% (by definition) | -- |
Eravacycline is a novel, fully synthetic fluorocycline antibiotic that belongs to the tetracycline class but features unique structural modifications including a fluorine atom at the C-7 position and a pyrrolidinoacetamo group at the C-9 position. These modifications enhance its binding affinity to the bacterial ribosome and enable it to overcome common tetracycline-specific acquired resistance mechanisms, including those mediated by efflux pumps and ribosomal protection proteins. [1] [2] Eravacycline exhibits potent broad-spectrum activity against a wide range of clinically relevant Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant (MDR) pathogens. It has demonstrated particular utility against carbapenem-resistant Enterobacteriaes (CRE), extended-spectrum β-lactamase (ESBL) producers, methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and multidrug-resistant *Acinetobacter baumannii*. [1] [2] [3]
Table 1: In Vitro Activity of Eravacycline Against Bacterial Pathogens
| Bacterial Pathogen | MIC₉₀ Range (mg/L) | Comparative Activity Against Tigecycline |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.06–0.12 | 2–4 fold more potent |
| Enterococcus faecalis (VRE) | 0.06–0.12 | 2 fold more potent |
| Enterococcus faecium (VRE) | 0.06 | 2–4 fold more potent |
| Escherichia coli (ESBL) | 0.25–0.5 | 2 fold more potent |
| Klebsiella pneumoniae (CRE) | 0.5–2 | 2 fold more potent |
| Acinetobacter baumannii (MDR) | 0.25–2 | 2 fold more potent |
| Clostridioides difficile | ≤0.0078–0.016 | Significantly more potent |
| Bacteroides fragilis | 0.12–0.25 | 2 fold more potent |
The broth microdilution method is the reference standard for determining the minimum inhibitory concentration (MIC) of eravacycline against bacterial isolates. This protocol describes the standardized procedure for testing aerobic and facultative anaerobic bacteria, providing quantitative results that are essential for antimicrobial susceptibility testing in both clinical and research settings. [4] [5] [2]
Time-kill kinetics assays evaluate the rate and extent of bactericidal activity of eravacycline over time, providing information on whether the antibiotic exhibits concentration-dependent or time-dependent killing and determining if it has bactericidal or bacteriostatic activity against specific pathogens. [4] [2]
The following diagram illustrates the key methodological approaches for evaluating eravacycline's antibacterial activity:
Consistent implementation of quality control procedures is essential for generating reliable and reproducible susceptibility data for eravacycline. The following table summarizes acceptable MIC ranges for quality control strains:
Table 2: Quality Control Ranges for Eravacycline
| Quality Control Strain | Acceptable MIC Range (mg/L) | Reference Method |
|---|---|---|
| Escherichia coli ATCC 25922 | 0.032–0.125 | CLSI/EUCAST |
| Enterococcus faecalis ATCC 29212 | 0.016–0.064 | CLSI/EUCAST |
| Staphylococcus aureus ATCC 29213 | 0.016–0.125 | CLSI/EUCAST |
| Pseudomonas aeruginosa ATCC 27853 | 2–16 | CLSI |
These application notes provide comprehensive protocols for evaluating the in vitro antibacterial activity of eravacycline, incorporating standardized methodologies and specialized techniques to assess its potency against multidrug-resistant pathogens. The structured approaches outlined for MIC determination, time-kill kinetics, synergy testing, and specialized applications enable robust characterization of eravacycline's antibacterial properties, supporting both clinical microbiology practice and antibacterial drug development.
Eravacycline is a fully synthetic fluorocycycline antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults. It is effective against a range of susceptible gram-negative, gram-positive aerobic, and facultative bacteria, including multidrug-resistant strains [1].
The standard dosage for adult patients (≥18 years) is 1 mg/kg administered via intravenous (IV) infusion over approximately 60 minutes, every 12 hours [2] [3]. The following table summarizes the core administration details:
| Parameter | Specification |
|---|---|
| Standard Adult Dose | 1 mg/kg (based on actual body weight) [2] |
| Dosing Frequency | Every 12 hours [2] |
| Infusion Duration | Approximately 60 minutes [2] |
| Recommended Treatment Duration | 4 to 14 days [2] |
Eravacycline is supplied as a yellow-to-orange powder in single-dose 10-mL vials containing either 50 mg or 100 mg of the drug [2]. Preparation must be done using aseptic technique [2].
The workflow for preparation and administration is as follows:
The following table outlines critical considerations for specific patient populations and key clinical findings:
| Category | Details |
|---|---|
| Renal Impairment | No dosage adjustment is necessary [2] [3]. |
| Hepatic Impairment | No adjustment for mild-to-moderate (Child-Pugh A/B). For severe (Child-Pugh C): 1 mg/kg every 24 hours after the first day [3]. | | Drug Interactions | Coadministration with a strong CYP450 3A inducer: increase dose to 1.5 mg/kg every 12 hours [3]. | | Key Clinical Evidence | A 2025 multicenter study in immunocompromised patients found timely initiation of eravacycline (≤72 hrs from culture) significantly reduced clinical failure and microbial recurrence vs. late initiation [4]. |
The evidence supports a clear clinical decision pathway to optimize outcomes:
Eravacycline is a valuable therapeutic option for cIAI, especially in the face of multidrug-resistant organisms. Adherence to the detailed protocols for dosing, preparation, and administration—particularly the emphasis on timely initiation within 72 hours for high-risk patients—is critical for maximizing clinical efficacy and improving patient outcomes.
Eravacycline is a broad-spectrum fluorocycline antibiotic approved for complicated intra-abdominal infections (cIAI) [1] [2]. Its activity against multidrug-resistant pathogens has spurred investigation into its utility for other indications, such as community-acquired bacterial pneumonia (CABP) [2]. Dosing optimization is crucial to ensure efficacy, prevent resistance, and minimize toxicity.
A significant practical challenge with the approved weight-based dosing (1 mg/kg every 12 hours) is drug wastage, as the drug is supplied in 50 mg vials [2] [3]. This has driven research into fixed-dose regimens that are more convenient and cost-effective while maintaining therapeutic efficacy [2]. Monte Carlo simulation (MCS) is a powerful computational tool that integrates population pharmacokinetic (PopPK) and pharmacodynamic (PD) data to predict the probability of achieving pre-defined efficacy targets, thereby supporting optimized dosing strategies [4] [2].
Successful MCS relies on high-quality input data. The tables below summarize essential PopPK, PD, and clinical trial data for eravacycline.
Table 1: Population Pharmacokinetic (PopPK) Parameters for Eravacycline (IV Infusion)
This table outlines the parameters of a three-compartment model, which best describes eravacycline's pharmacokinetics, particularly its distribution to the lungs [1] [4].
| Parameter (Unit) | Symbol | Estimate (Typical Value) | IIV (%CV) | Notes |
|---|---|---|---|---|
| Clearance (L/h) | CL | 16.3 | 13.6% | Allometrically scaled by (WT/81.4)^0.75 [4] |
| Central Volume (L) | Vc | 3.88 | 116% | Allometrically scaled by (WT/81.4) [4] |
| Intercompartmental Clearance 1 (L/h) | Q1 | 33.9 | - | Allometrically scaled [4] |
| Peripheral Volume 1 (L) | Vp1 | 39.0 | 55% | Allometrically scaled [4] |
| Intercompartmental Clearance 2 (L/h) | Q2 | 23.5 | - | Allometrically scaled [4] |
| Peripheral Volume 2 (L) | Vp2 | 122.0 | - | Allometrically scaled [4] |
| ELF Distribution Ratio | Ratio | 8.26 | - | Unbound ELF concentration / unbound central concentration [1] [4] |
| Key Covariates | Body Weight, Subject Type (healthy vs. patient), Sex, Albumin level [2] [3] |
Table 2: Pharmacodynamic (PD) and Target Attainment Data
This table consolidates the in vitro susceptibility data and the PK/PD targets used to determine efficacy in simulations [1] [4] [2].
| Parameter | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Staphylococcus aureus |
|---|---|---|---|---|
| MIC₉₀ (mg/L) | 0.5 | 2.0 | 0.5 | 0.12 |
| PK/PD Index | fAUC₀‑₂₄/MIC | fAUC₀‑₂₄/MIC | fAUC₀‑₂₄/MIC | fAUC₀‑₂₄/MIC |
| PK/PD Target | Not explicitly stated in results; determined via PTA analysis [4] | |||
| Proposed PK/PD Cutoff (1-1.5 mg/kg q12h) | 2 mg/L | 1 mg/L | 1 mg/L | 1 mg/L |
Table 3: Recommended Fixed-Dose Regimens for Eravacycline
Based on MCS, the following fixed doses are proposed for different body weight ranges, showing comparable AUC exposure to the standard 60 mg dose (for a 60 kg patient) [2] [3].
| Body Weight Range (kg) | Recommended Fixed Dose (mg) | Dosing Frequency |
|---|---|---|
| 40 - 60 kg | 50 mg | Every 12 hours |
| 60 - 100 kg | 75 mg | Every 12 hours |
| 100 - 125 kg | 100 mg | Every 12 hours |
| 125 - 150 kg | 125 mg | Every 12 hours |
| 150 - 175 kg | 150 mg | Every 12 hours |
The following diagram and protocol outline the complete MCS workflow for eravacycline dosing optimization.
1.1 Objective To determine the optimal dosing regimen (both weight-based and fixed-dose) for eravacycline in the treatment of pulmonary infections by evaluating the probability of target attainment (PTA) and cumulative fraction of response (CFR) against key pathogens.
1.2 Input Data and Model
Ratio = 8.26) to describe pulmonary penetration [1] [4].1.3 Simulation Procedure
1.4 Output Analysis
The unique aspect of optimizing eravacycline for pneumonia is accounting for its distribution into the lung tissue.
2.1 Rationale Eravacycline demonstrates extensive penetration into the epithelial lining fluid (ELF) of the lungs. To accurately predict its efficacy against pulmonary pathogens, the MCS must model drug exposure at the primary site of infection.
2.2 Pulmonary PK Modeling
C_free,ELF) is calculated as:
C_free,ELF = C_free,central × Ratio
where Ratio is estimated to be 8.26 (95% CI: 6.8–9.8) [1] [4]. This indicates that the active, unbound concentration of eravacycline is over 8 times higher in the lung than in the plasma.2.3 Adjusted Workflow for Pulmonary MCS
C_free,central).C_free,ELF = C_free,central × 8.26.C_free,ELF to calculate the pulmonary fAUC₂₄.This approach justified the high PK/PD cutoff values for lung infections and supported the investigation of eravacycline for CABP [1].
The application of Monte Carlo simulation provides a robust, data-driven framework for optimizing eravacycline dosing.
Eravacycline is a novel fully synthetic fluorocycline antibiotic within the tetracycline class that demonstrates potent activity against a broad spectrum of multidrug-resistant pathogens, including carbapenem-resistant Enterobacteriaceae, methicillin-resistant *Staphylococcus aureus* (MRSA), and vancomycin-resistant enterococci. Approved for complicated intra-abdominal infections (cIAI), eravacycline shows promising potential for treating pulmonary infections due to its extensive lung penetration. The compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis. While generally bacteriostatic against gram-positive organisms, eravacycline has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae in vitro.
The pharmacokinetic/pharmacodynamic (PK/PD) relationship for eravacycline is primarily governed by the ratio of the area under the concentration-time curve for the free, unbound fraction of the drug to the minimum inhibitory concentration (fAUC/MIC). This parameter serves as the critical predictor of efficacy and forms the basis for establishing susceptibility breakpoints and optimizing dosing regimens. Understanding eravacycline's unique PK properties—including concentration-dependent protein binding and extensive tissue distribution—is essential for developing accurate PK/PD models that can inform clinical use and support regulatory decisions.
Table 1: Key Pharmacokinetic Parameters of Eravacycline
| Parameter | Value | Comments |
|---|---|---|
| Volume of Distribution (Vss) | 321 L | Extensive tissue distribution |
| Elimination Half-life | 20-48 hours | Population-dependent |
| Plasma Clearance | 13.5-17.8 L/h | Weight-dependent |
| Protein Binding | 79-90% | Concentration-dependent |
| Renal Excretion | 34% | Primarily unchanged drug |
| Fecal Excretion | 47% | Primarily unchanged drug |
| Primary Metabolizing Enzymes | CYP3A4, FMO | Oxidative metabolism |
The bronchopulmonary disposition of eravacycline was characterized using data from a Phase I study (NCT01989949) in healthy volunteers. The population PK analysis demonstrated that a three-compartment model with allometric scaling best described eravacycline's pulmonary kinetics. The epithelial lining fluid (ELF) component was parameterized as the ELF distribution ratio (Ratio = Cfree,ELF/Cfree,central), which was estimated at 8.26 (95% confidence interval = 6.8-9.8). This indicates extensive lung penetration of eravacycline, supporting its potential utility in treating respiratory infections. Besides allometrically scaled weight, no other significant covariates were identified in the final model, suggesting that dose adjustments based on patient factors other than weight may be unnecessary.
The model structure comprised a central compartment representing systemic circulation and two peripheral compartments, with the ELF compartment linked to the central compartment via the distribution ratio. Visual predictive checks demonstrated that most observed values fell within the 90% prediction intervals, confirming the model's accuracy in predicting both plasma and bronchoalveolar lavage concentrations. The goodness-of-fit plots showed no systematic bias, with observed versus population-predicted concentrations distributed evenly along the line of identity. Parameter estimates were precise, with relative standard errors below 25% for most fixed-effect parameters, supporting the model's robustness for simulation purposes.
Diagram 1: Three-compartment population pharmacokinetic model structure for eravacycline, showing central, peripheral, and epithelial lining fluid (ELF) compartments with distribution ratio.
The covariate analysis revealed that body weight significantly influenced eravacycline pharmacokinetics when incorporated via allometric scaling. The final model included weight-based scaling exponents of 0.75 for clearance parameters and 1 for volume parameters. Interestingly, no other demographic or clinical factors—including age, sex, renal function, or hepatic function—demonstrated statistically significant effects on eravacycline disposition. This suggests that weight-based dosing alone may be sufficient for individualizing eravacycline therapy across diverse patient populations. However, recent studies in Chinese populations have identified subject type, sex, and albumin levels as potential covariates, indicating that population-specific factors may warrant consideration in certain ethnic groups.
The interindividual variability was estimated at 13.6% for clearance, 116% for central volume of distribution, and 55% for the first peripheral volume. The relatively high variability in volume parameters reflects the heterogeneity in drug distribution across individuals, possibly due to differences in body composition or tissue binding. The residual variability was characterized by a proportional error of 7.04% for serum concentrations and 42.3% for bronchoalveolar lavage concentrations, the latter reflecting greater measurement uncertainty in pulmonary sampling techniques. Bootstrap validation confirmed model stability, with parameter estimates closely aligning with median values from 1000 non-parametric bootstrap runs.
Eravacycline exhibits concentration-dependent protein binding that distinguishes it from many other antibacterial agents. Unlike antibiotics with fixed protein-binding profiles, eravacycline demonstrates a nonlinear relationship between total drug concentration and the percentage of free, unbound fraction. Protein binding ranges from 12.5% to 97.3% across clinically relevant concentrations, with a mean of 71.4% ± 17.1%. This nonlinearity has profound implications for PK/PD modeling, as the free drug fraction—the pharmacologically active component—varies with concentration rather than remaining constant.
The mechanism underlying this phenomenon involves saturable binding sites on plasma proteins, primarily albumin. At low concentrations, a higher percentage of eravacycline is bound to proteins, while at higher concentrations, binding sites become saturated, resulting in a larger free fraction. This relationship necessitates direct measurement of free drug concentrations rather than relying on calculated estimates based on fixed protein binding percentages. From a clinical perspective, this nonlinear binding complicates dose-exposure relationships but may provide enhanced tissue penetration at higher doses where protein binding saturation occurs.
Protocol Title: Determination of Eravacycline Protein Binding Using Ultrafiltration
Principle: This method separates free drug from protein-bound drug using centrifugal ultrafiltration devices with molecular weight cutoffs, allowing quantification of the free fraction at various concentrations.
Materials and Reagents:
Procedure:
Validation Steps:
The semimechanistic PK/PD model for eravacycline integrates bacterial growth kinetics, drug effects, and adaptive resistance to characterize the time course of antibacterial activity. Unlike traditional PK/PD indices that rely on single time-point measurements (e.g., MIC), this approach captures the full time course of bacterial killing and regrowth, providing a more comprehensive basis for dose optimization. The model structure includes an indirect response component with inhibition of bacterial growth as the primary drug effect, consistent with eravacycline's bacteriostatic mechanism of action.
The bacterial growth component incorporates saturation kinetics to describe the self-limiting nature of bacterial proliferation in vitro, with growth rate slowing as bacterial density approaches maximum capacity. The drug effect component implements a Hill-type equation to characterize the concentration-response relationship, while the adaptive resistance component accounts for the diminution of drug effect over time despite maintained concentrations. This integrated approach allows the model to accurately simulate the characteristic patterns observed in time-kill studies, including initial bacterial killing followed by regrowth due to emerging resistance.
Table 2: Parameter Estimates for Semimechanistic Pharmacodynamic Model
| Parameter | Definition | Estimate | RSE (%) |
|---|---|---|---|
| Emax | Maximum drug effect | 0.414 | 8 |
| SIGM | Hill coefficient | 5.67 | 37 |
| q | Proportionality constant relating MIC, EC50, and adaptive resistance | 1.24 | 17 |
| Kg (h⁻¹) | Growth rate | 4.62 | 36 |
| Nsat (log₁₀ CFU/mL) | Saturation term | 1.16 | 48 |
| Kd (h⁻¹) | Death rate | 0.501 | 10 |
| ARα | Rate of adaptation/resistance | 0.0948 | 35 |
| ARβ | Maximum adaptation | 185 | 56 |
The semimechanistic model is defined by the following system of differential equations:
Drug Effect Component:
Bacterial Growth Component:
Adaptive Resistance Component:
Where:
This model successfully characterized 576 bacterial counts from 144 in vitro time-kill experiments, demonstrating its ability to capture the complex interactions between eravacycline exposure and bacterial response across multiple Gram-negative pathogens.
Diagram 2: Semimechanistic pharmacodynamic model structure for eravacycline, showing relationships between drug exposure, bacterial growth dynamics, and adaptive resistance development.
The PK/PD cutoff value represents the maximum MIC that achieves a target probability of target attainment (PTA) based on the fAUC/MIC ratio. For eravacycline, population PK model simulations were conducted to determine PTAs for various dosing regimens against clinically relevant pathogens. The approved cIAI dosage (1 mg/kg every 12 hours) achieved a PTA ≥90% for MIC values up to 2 mg/L for Escherichia coli, while lower cutoff values of 1 mg/L were appropriate for Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus. At higher doses (1.5 mg/kg every 12 hours), the cutoff values remained consistent, while lower doses necessitated reduced breakpoints of 0.5 mg/L for the latter three species.
The in vitro susceptibility profiles informed these determinations, with MIC₉₀ values of 0.5 mg/L for E. coli, 2 mg/L for K. pneumoniae, 0.5 mg/L for A. baumannii, and 0.12 mg/L for S. aureus. These epidemiological cutoffs, combined with the PK/PD analysis, support the establishment of clinical breakpoints that ensure a high likelihood of treatment success across the indicated dosing range. The substantial ELF penetration (ratio of 8.26) further enhances the probability of target attainment in pulmonary infections, as free drug concentrations at the infection site substantially exceed simultaneous plasma concentrations.
While weight-based dosing (1 mg/kg every 12 hours) is currently approved for cIAI, fixed-dose regimens offer practical advantages in clinical practice, including simplified administration, reduced preparation errors, and minimized drug waste. Population PK simulations support fixed-dose recommendations based on weight ranges:
Table 3: Recommended Fixed-Dose Regimens Based on Body Weight
| Body Weight Range (kg) | Recommended Fixed Dose | Projected AUC₀‑₁₂ₕ,ₛₛ (h·mg/L) |
|---|---|---|
| 40-60 kg | 50 mg every 12 hours | 4.5-6.7 |
| 60-100 kg | 75 mg every 12 hours | 5.1-8.5 |
| 100-125 kg | 100 mg every 12 hours | 6.4-8.0 |
| 125-150 kg | 125 mg every 12 hours | 7.1-8.5 |
| 150-175 kg | 150 mg every 12 hours | 7.8-9.1 |
These fixed-dose regimens maintain AUC exposures within the 80-125% range compared to the reference 1 mg/kg dose in a 60 kg patient, ensuring comparable efficacy while addressing practical challenges in clinical implementation. For patients with severe hepatic impairment, dose adjustment to 1 mg/kg every 24 hours is recommended beginning on the second day of therapy, reflecting the important role of hepatic metabolism in eravacycline elimination.
Protocol Title: Population Pharmacokinetic Study of Intravenous Eravacycline
Study Design: Phase I, open-label, single-center study in healthy volunteers or patients
Subjects: Healthy adults aged 18-50 years with normal renal and hepatic function
Dosing: Intravenous infusion of 1 mg/kg eravacycline over 60 minutes every 12 hours
Blood Sampling Schedule:
Bronchoalveolar Lavage Sampling (for pulmonary distribution):
Bioanalytical Method:
Data Analysis:
Protocol Title: Time-Kill Kinetics of Eravacycline Against Gram-Negative Pathogens
Bacterial Strains: Reference strains and clinical isolates of E. coli, K. pneumoniae, A. baumannii
Inoculum Preparation:
Antibiotic Solutions:
Experimental Procedure:
Data Analysis:
The comprehensive PK/PD modeling of eravacycline has been instrumental in establishing its dosing rationale and supporting its clinical development. The population PK approach has characterized its extensive tissue distribution, particularly its significant lung penetration, supporting potential expansion into respiratory infections. The semimechanistic PD models have provided a sophisticated framework for understanding the time course of antibacterial effects and the emergence of adaptive resistance. The integration of nonlinear protein binding into these models has been essential for accurate prediction of free drug exposure at the infection site.
These modeling efforts directly support the optimization of dosing regimens for diverse patient populations, including the development of fixed-dose regimens that balance efficacy with practical administration. The established PK/PD cutoff values provide a scientific basis for susceptibility breakpoints, enabling microbiology laboratories to categorize pathogens appropriately. As eravacycline continues to be evaluated for new indications, these PK/PD modeling approaches will remain essential tools for maximizing its therapeutic potential against multidrug-resistant infections.
| Property | Value / Description | Conditions / Notes | Source |
|---|---|---|---|
| Solubility in DMSO | 2 mg/mL (clear) | For the hydrochloride salt; white to beige powder. | [1] |
| Molecular Weight | 558.56 g/mol (base); 635.50 g/mol (dihydrochloride salt) | Formula: C₂₇H₃₁FN₄O₈ (base); C₂₇H₂₉D₄Cl₂FN₄O₈ (deuterated di-HCl). | [2] [3] |
| Aqueous Solubility | "May dissolve" in water; generally low. | Pre-formulation often required for in vivo studies. See formulation guide below. | [3] |
| Storage | Powder: -20°C for 3 years; -80°C for 1 year (in solvent). | Store in a sealed environment; protect from moisture. | [3] [4] |
Eravacycline's low aqueous solubility is a common challenge. Here are detailed methodologies for preparing stable solutions for various experimental applications, adapted from supplier recommendations [3].
This is a common and versatile method for creating a solution suitable for animal administration.
This formulation uses PEG300 and can be useful for compounds that are more soluble in it.
For studies requiring oral gavage in animal models.
Here are answers to frequently asked questions regarding eravacycline handling.
Q1: My eravacycline solution in the final aqueous buffer is cloudy or has precipitates. What should I do?
Q2: How stable are my prepared eravacycline solutions, and how should I store them?
Q3: Are there any specific handling precautions for eravacycline due to its tetracycline class?
The workflow below can help you systematically address solubility problems during your experiments.
The table below summarizes the key stability timelines and storage conditions for eravacycline solutions at various stages of preparation [1].
| Solution State | Storage Condition | Maximum Stability Duration | Key Constraint |
|---|---|---|---|
| Reconstituted Solution (in vial) | Room Temperature (≤25°C/77°F) | 1 hour | Must be diluted for infusion within this time frame. |
| Diluted Solution (in infusion bag) | Room Temperature (≤25°C/77°F) | 12 hours | --- |
| Diluted Solution (in infusion bag) | Refrigerated (2°C to 8°C / 36°F to 46°F) | 8 days | --- |
| Prior to Reconstitution (powder) | Refrigerated (2°C to 8°C / 36°F to 46°F) | Until expiration date | Keep vial in original carton. |
> Critical Notes: > - Do not freeze reconstituted or diluted solutions at any stage [1]. > - The 8-day refrigerated stability for diluted solutions offers flexibility for extended experimental use [1]. > - If the 1-hour window for diluting the reconstituted solution is exceeded, the vial must be discarded [1].
Adherence to the following protocol is essential for maintaining solution stability and sterility.
Key Protocol Details:
Q1: What is the total maximum possible storage time for a diluted eravacycline solution? The longest possible stability is 8 days, achieved by immediately diluting the reconstituted solution and storing the final infusion bag under refrigeration (2°C to 8°C) [1].
Q2: Can I use a solution that has been stored refrigerated for 8 days and then leave it at room temperature for the infusion? The prescribing information specifies that the 8-day stability is for the duration of refrigeration. Once removed from refrigeration, the solution should be used within a reasonable time frame as per standard lab practice, but the exact stability at room temperature after refrigeration is not defined and should be minimized [1].
Q3: Where can I find the most current official prescribing information? The most accurate and up-to-date information can be found in the Full Prescribing Information for XERAVA, typically available on the website of the manufacturer or regulatory authorities like the FDA [1].
| Question | Evidence-Based Summary & Quantitative Data |
|---|---|
| How frequently do nausea and vomiting occur with eravacycline? | In clinical trials for cIAI, nausea was the most common adverse event. A meta-analysis of RCTs found eravacycline had significantly higher odds of nausea (5.29) and numerically higher vomiting (1.44) compared to carbapenems [1]. |
| What is the comparative safety profile against other tetracyclines? | Eravacycline shares class-wide warnings (e.g., tooth discoloration, bone growth inhibition). It has a distinct side effect profile, with infusion site reactions (7.7%) also common [2] [3]. Unlike some older tetracyclines, it requires no renal dose adjustment [4] [2]. |
| Are there any known drug interactions that could worsen GI effects? | The search results do not specify direct drug interactions that exacerbate GI effects. However, concomitant use of other medications with similar emetic potential could increase the risk and severity of nausea and vomiting. |
| What is the recommended management strategy? | Proactive management is key. Strategies include infusion over 60 minutes [2], administering anti-emetic medications, and ensuring patients are not lying flat during/after infusion [3]. |
For researchers designing non-clinical or clinical studies to investigate mitigation strategies, the following protocol provides a foundational framework.
The diagram below outlines a systematic approach for clinical management of nausea and vomiting during eravacycline therapy, which can also serve as a logical framework for observational studies.
1. Is dose adjustment required for eravacycline in patients with severe hepatic impairment? No. Based on a dedicated pharmacokinetic study, the manufacturer does not recommend dose adjustment for patients with severe hepatic impairment (Child-Pugh Class C) [1].
2. How does severe hepatic impairment affect eravacycline exposure? A single-dose study compared the pharmacokinetics of intravenous eravacycline (1.5 mg/kg) in subjects with severe hepatic impairment to matched healthy subjects. The key findings are summarized in the table below [1].
Table: Pharmacokinetics of Eravacycline in Severe Hepatic Impairment vs. Healthy Subjects
| Subject Group | Number of Subjects (n) | Change in AUC0-inf (Ratio of Geometric LS Means) | 90% CI for AUC Ratio | Change in Cmax (Ratio of Geometric LS Means) |
|---|---|---|---|---|
| Severe Hepatic Impairment | 6 | 210% (2.1-fold increase) | 149% - 297% | 120% |
| Matched Healthy Subjects | 5 & 6* | Reference (100%) | - | Reference (100%) |
AUC0-inf: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; CI: Confidence Interval. The healthy subject cohort for the AUC comparison had 5 subjects, and for the Cmax comparison had 6 subjects [1].
3. Does the increased exposure in severe hepatic impairment warrant therapeutic drug monitoring (TDM)? The available evidence suggests that TDM is not necessary. Despite the approximate 2-fold increase in total drug exposure (AUC), the study reported that this did not result in increased adverse events [1]. Furthermore, the official LiverTox record from the National Institutes of Health (NIH) states that in clinical trials, serum aminotransferase elevations with eravacycline were mild and no more frequent than with comparator drugs, and no instances of clinically apparent liver injury were attributed to it [2]. The overall safety profile, despite the PK change, supports the recommendation for no dose adjustment and implies that routine TDM is not required.
4. What is the recommended methodology for a pharmacokinetic study in this population? The pivotal study employed a standardized design suitable for assessing the impact of organ impairment, which can serve as a model for related research [1].
Table: Key Elements of the Pharmacokinetic Study Protocol
| Study Element | Protocol Description |
|---|---|
| Study Design | Multi-center, single-dose study. |
| Subjects | Patients with severe hepatic impairment (Child-Pugh Class C) compared to healthy subjects matched for gender, age, and BMI. |
| Dosing | A single 1.5 mg/kg intravenous dose of eravacycline. |
| PK Analysis | Non-compartmental analysis to determine standard PK parameters (including AUC0-inf and Cmax). |
| Statistical Comparison | Within-study comparison of PK parameters for impaired subjects versus healthy subjects. The 90% Confidence Intervals for the ratio of geometric least-squares means were calculated. |
The following diagram illustrates the logical workflow and key decision points from the referenced pharmacokinetic study, which can be applied to similar drug development scenarios.
The evidence indicates that for eravacycline, the observed pharmacokinetic changes in severe hepatic impairment are not considered clinically significant enough to require dose modification or routine therapeutic drug monitoring [1] [2].
The table below summarizes quantitative data on eravacycline's efficacy against various bacterial biofilms from recent studies.
| Bacterial Species/Strain | Planktonic MIC (μg/mL) | Biofilm Eradication Concentration (μg/mL) | Key Findings | Source (Reference) |
|---|---|---|---|---|
| Acinetobacter baumannii (MDR strains) | Not specified (MIC was the working concentration) | MIC concentration inhibited biofilm formation by 84%. [1] | Synergy observed with meropenem and colistin, enhancing biofilm inhibition. [1] | [1] |
| Escherichia coli (Uropathogenic, Tet(B)) | 0.25 [2] | 0.5 (Biofilm MIC) [2] | Eradicated pre-established biofilms at a concentration only 2-fold higher than the planktonic MIC. [2] | [2] |
| Staphylococcus aureus & epidermidis (PJI isolates) | ≤ 0.25 (S. aureus); ≤ 2 (S. epidermidis) [3] | 8-16 (Minimum Biofilm Bactericidal Concentration, MBBC) [3] | Showed poor bactericidal activity against pre-formed staphylococcal biofilms, requiring much higher concentrations (MBBC) than the MIC. [3] | [3] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own research on eravacycline.
This protocol, adapted from a 2025 study, evaluates the ability of eravacycline to prevent biofilm formation. [1]
This method determines the concentration required to kill bacteria within a pre-established biofilm, as used in a 2020 study on periprosthetic joint infection isolates. [3]
Q1: Why does eravacycline show excellent activity against E. coli biofilms but poor activity against staphylococcal biofilms? This is likely due to differences in biofilm structure and the bacteriostatic nature of tetracyclines. Eravacycline inhibits protein synthesis but does not directly kill dormant bacterial cells. The dense extracellular matrix of staphylococcal biofilms may offer more protection or contain a higher proportion of metabolically inactive "persister" cells, making them tolerant to the drug's effect. Eradication often requires concentrations significantly higher (8-16 μg/mL) than the planktonic MIC. [3]
Q2: How can I improve eravacycline's efficacy against tough Gram-negative biofilms like those from A. baumannii? Combination therapy is a highly promising strategy. Recent research shows that combining eravacycline with other antibiotics can be synergistic [1]:
Q3: My antibiofilm efficacy results are inconsistent between replicate experiments. What could be the cause? This is a common challenge. A 2019 meta-analysis concluded that the specific experimental method is the most important factor determining the outcome of an antibiofilm test. [4] To improve consistency:
The following tables summarize quantitative data on the use of eravacycline for CRAB infections from recent studies.
Table 1: Clinical Outcomes in ICU Patients with CRAB Pneumonia (Retrospective Study) This table compares eravacycline and tigecycline in a hospital setting [1].
| Parameter | Eravacycline Group (n=33) | Tigecycline Group (n=32) | P-value |
|---|---|---|---|
| 30-day Mortality Rate | 15.2% | 25.0% | Not Specified (NS) |
| Infection Symptom Resolution/Cure Rate | No significant difference | No significant difference | NS |
| Time to Antibiotic Initiation (days, mean ± SD) | 6.52 ± 5.03 | 4.09 ± 3.14 | < 0.05 |
| Incidence of Multiple Organ Dysfunction Syndrome (MODS) | 45.5% | 15.5% | < 0.05 |
| Median Hospital Stay (days) | 27 | 19 | NS |
Table 2: In-Vitro Susceptibility and Synergy of Eravacycline (Laboratory Study) This table presents findings on the potency of eravacycline and its potential in combination therapies [2].
| Parameter | Value / Finding | Details |
|---|---|---|
| Eravacycline MIC90 (against CRAB) | 0.5 μg/mL | This concentration is at the EUCAST susceptibility breakpoint (≤ 0.5 μg/mL) [2]. |
| Meropenem MIC50/MIC90 | 32 / 256 μg/mL | Confirms high-level resistance in the tested CRAB isolates [2]. |
| Synergy: MEV + Ceftazidime | 45.5% of isolates | Fractional Inhibitory Concentration Index (FICI) indicated synergy [2]. |
| Synergy: MEV + Gentamicin | 36.4% of isolates | FICI indicated synergy [2]. |
| Most Prevalent Carbapenemase Gene | blaOXA-23 | Found in the collected CRAB isolates [2]. |
Here are detailed methodologies for key experiments cited in the data above.
This protocol outlines the methodology for the retrospective clinical study summarized in Table 1 [1].
This protocol details the laboratory procedure for assessing synergy between antibiotics, as referenced in Table 2 [2].
The following diagrams, created with Graphviz, illustrate the logical relationships and workflows described in the protocols and studies.
This diagram outlines the key steps for testing antibiotic synergy in the laboratory, as described in Protocol 2.
This diagram visualizes the patient inclusion pathway and treatment outcomes from the clinical study in Protocol 1.
The table below summarizes the key dosing information for eravacycline in patients with renal impairment.
| Patient Population | Recommended Eravacycline Dose | Additional Notes |
|---|---|---|
| All patients with Renal Impairment (Including End-Stage Renal Disease) | 1 mg/kg IV every 12 hours [1] [2] [3] | No dosage adjustment is necessary [1] [2] [3]. |
| Patients on Dialysis | Data not available, but significant removal via hemodialysis is not expected [3]. | No specific recommendations are provided in the manufacturer's labeling. |
For your experimental work, precise preparation and storage are critical. The following workflow and details outline the key protocols for handling eravacycline.
While renal impairment does not require dose adjustment, be aware of these specific scenarios:
The recommendation for no renal dose adjustment is supported by pharmacokinetic data showing that renal failure has no clinically relevant impact on eravacycline dosing [4]. Furthermore, a 2020 real-world observational study noted that eravacycline was used in seriously ill patients with various comorbidities without renal dose adjustment and concluded that it was effective and well-tolerated in this complex patient population [4].
Infusion site reactions are a recognized and relatively common adverse effect of intravenous eravacycline [1] [2]. The table below summarizes the quantitative data and specific types of reactions observed in clinical trials.
| Reaction Type | Incidence | Specific Manifestations |
|---|---|---|
| Overall Infusion Site Reactions [3] | 7.7% | --- |
| Phlebitis [1] | Common (1% to 10%) | Infusion site phlebitis, superficial phlebitis, phlebitis. |
| Thrombophlebitis [1] | Common (1% to 10%) | Thrombophlebitis, infusion site thrombosis. |
| Other Local Reactions [1] | Common (1% to 10%) | Catheter/vessel puncture site pain, infusion site extravasation, infusion site hypoesthesia, injection site/vessel puncture site erythema, injection site pain/discomfort, injection site swelling/inflammation, vessel puncture site swelling. |
For researchers observing these events in a clinical or preclinical context, the following management and mitigation strategies are recommended.
The following diagram outlines a systematic approach for investigating and managing infusion site reactions in a research and development context.
The following table summarizes the key findings on eravacycline's relationship with CDI:
| Aspect | Key Finding | Relevant Context |
|---|---|---|
| CDI Induction Risk | Low propensity | An in vitro gut model found eravacycline did not induce CDI, despite microbiota changes [1]. |
| *In Vitro* Activity | Potent activity against C. difficile | Eravacycline showed lower MIC90 (0.016 mg/L) vs. vancomycin and metronidazole against common ribotypes [2]. |
| Therapeutic Use | Potential adjunctive therapy | Used with standard care in severe/fulminant CDI; 14.7% required colectomy, 37% 30-day mortality in critically ill patients [3] [4]. |
For researchers investigating eravacycline's effects on C. difficile, here are methodologies from key studies.
This model evaluates if an antibiotic disrupts gut microbiota enough to allow C. difficile spore germination and toxin production [1].
This method determines the Minimum Inhibitory Concentration (MIC) of eravacycline against clinical C. difficile isolates [2].
The quantitative data below is crucial for evaluating eravacycline's profile relative to other antibiotics.
This data compares eravacycline's activity against common antibiotics across major C. difficile ribotypes [2].
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|
| Eravacycline | ≤ 0.0078 | 0.016 |
| Fidaxomicin | 0.016 | 0.063 |
| Metronidazole | 0.25 | 1.0 |
| Vancomycin | 2.0 | 4.0 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit growth of 50%/90% of isolates.
This table summarizes real-world outcomes from a study of 75 hospitalized patients [3] [4].
| Patient Characteristic / Outcome | Value (n=75) |
|---|---|
| Fulminant CDI | 50 (67%) |
| Immunocompromised | 30 (40%) |
| Treated in ICU | 46 (61%) |
| Refractory CDI | 23 (31%) |
| Colectomy within 30 days | 11 (14.7%) |
| All-cause mortality at 30 days | 28 (37%) |
Here are answers to some common, specific questions about developing an analytical method for eravacycline.
Q1: What is a sensitive and linear concentration range for eravacycline in bronchoalveolar lavage fluid (BALF)?
Q2: How can I ensure my method is precise and accurate?
| QC Level | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Low | ~3x LLOQ | 1.4% - 6.0% | 1.6% - 9.9% | 98.0% - 102.4% |
| Medium | Mid-range | 1.4% - 6.0% | 1.6% - 9.9% | 98.0% - 102.4% |
| High | ~75-80% of ULOQ | 1.4% - 6.0% | 1.6% - 9.9% | 98.0% - 102.4% |
Q3: What is a proven chromatographic setup for separating eravacycline?
Q4: What internal standard is recommended for LC-MS/MS analysis?
The following flowchart outlines a systematic approach to diagnosing and resolving common HPLC problems. While not specific to eravacycline, this logic applies to general method development. The information is synthesized from a technical resource on HPLC troubleshooting [3].
The following workflow details a validated method for quantifying eravacycline in Bronchoalveolar Lavage Fluid (BALF), which was then used to calculate concentrations in Epithelial Lining Fluid (ELF) [1] [2].
Key Validation Parameters: This method was rigorously validated. Key findings include [1] [2]:
| Organism / Resistance Mechanism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate | Citation |
|---|---|---|---|---|---|---|
| CRE (diverse) | Eravacycline | 0.5 - 1 | 1 - 2 | 0.125 - 2 | 64% of isolates MIC ≤2 µg/mL [1] | [2] [1] [3] |
| Tigecycline | 2 | 2 - 4 | 0.25 - 4 | <4% of isolates MIC ≤2 µg/mL [1] | [2] [1] [3] | |
| CRE (KPC producers) | Eravacycline | 0.38 | 1 - 2 | 0.125 - 2 | 73% [4] | [2] [4] [1] |
| CRE (MBL producers) | Eravacycline | 0.38 - 0.75 | 1 - 32 | 0.047 ->32 | 59% [4] | [2] [4] |
| Carbapenem-resistant *E. coli* | Eravacycline | 0.25 - 0.5 | 0.5 - 2 | 0.125 - 2 | 86% - 92% [4] | [4] [1] [3] |
| Tigecycline | 0.25 | 0.5 | Information missing | Information missing | [3] | |
| Carbapenem-resistant *K. pneumoniae* | Eravacycline | 0.5 | 1 - 2 | Information missing | 66% [4] | [4] [3] |
| Tigecycline | 2 | 4 | Information missing | Information missing | [3] |
The data in the table above is generated through standardized laboratory techniques that are crucial for reproducibility and accurate comparison.
These methodologies are performed following guidelines from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI) [4] [3]. The workflow is summarized below.
Eravacycline presents a potent therapeutic option for CRE infections. Its reliable in vitro performance supports its consideration, particularly for complicated intra-abdominal infections where clinical trial data confirms non-inferiority to carbapenems [5].
The superior activity of eravacycline stems from targeted chemical modifications that allow it to overcome bacterial resistance.
The diagram below illustrates the mechanism of action of tetracyclines and how eravacycline's structure allows it to overcome resistance.
Quantitative data from antimicrobial susceptibility testing clearly demonstrates eravacycline's enhanced potency, especially against challenging multidrug-resistant organisms.
A 2025 study directly compared the in vitro efficacy of modern tetracyclines against clinical Gram-negative isolates carrying specific resistance genes [3].
| Pathogen & Resistance Gene | Antibiotic | MIC₉₀ (μg/mL) | Key Finding |
|---|---|---|---|
| E. coli with tet(X4) | Eravacycline | 3.81 ± 1.63 | Significantly lower MIC vs. tigecycline (P < 0.0001), indicating superior potency [3]. |
| Tigecycline | 9.68 ± 5.63 | ||
| Omadacycline | Highest | Reduced efficacy [3]. | |
| K. pneumoniae with tet(A) | Eravacycline | 4.89 ± 4.34 | Higher MIC than tigecycline (P = 0.0097) [3]. |
| Tigecycline | 3.81 ± 1.63 | ||
| Omadacycline | Highest | Reduced efficacy [3]. |
Experimental Protocol for Susceptibility Data [3]:
A study on Vancomycin-Resistant Enterococci (VRE) further highlights the differing activity profiles [4].
| Pathogen (VRE) | Antibiotic | Susceptibility Rate |
|---|---|---|
| E. faecium (n=54) | Eravacycline | 96.3% |
| Tigecycline | 96.3% | |
| Omadacycline | 77.8% | |
| Doxycycline | 25.9% | |
| Minocycline | 27.8% | |
| E. faecalis (n=26) | Eravacycline | 96.15% |
| Tigecycline | 100% | |
| Omadacycline | 7.6% | |
| Doxycycline | 7.6% | |
| Minocycline | 7.6% |
For researchers, the superior in vitro potency of eravacycline against MDR Gram-negative pathogens, particularly those with tet(X4) resistance genes, is highly significant [3]. Its fully synthetic nature and ability to overcome classic tetracycline resistance mechanisms make it a valuable tool and a promising scaffold for future antibiotic development [2] [1].
| Feature | Eravacycline | Tigecycline | Omadacycline | Doxycycline | Minocycline |
|---|---|---|---|---|---|
| Generation | Third (Fluorocycline) [1] | Third (Glycylcycline) [1] [2] | Third (Aminomethylcycline) [1] | Second [1] | Second [1] |
| Approval Date | 2018 [3] [4] | 2005 [1] [5] | 2018 [1] | 1967 [1] | 1971 [5] |
| Primary Indication | Complicated Intra-Abdominal Infections (cIAI) [3] [4] | cIAI, Skin Infections [6] [2] | Community-Acquired Bacterial Pneumonia, Skin Infections [1] | Broad, including atypical pathogens [2] | Broad, including acne [2] |
| Common Adverse Effects | Infusion site reactions, nausea, vomiting [3] [4] | Nausea, vomiting [6] [5] | Information missing | Gastrointestinal disorders [5] | Skin and subcutaneous tissue disorders, GI disorders [5] |
| Serious Class-Wide Warnings | Tooth discoloration, bone growth inhibition, Clostridium difficile-associated diarrhea, hypersensitivity [3] | Tooth discoloration, bone growth inhibition, increased mortality risk, pancreatitis [5] [2] | Information missing | Tooth discoloration, photosensitivity, intracranial hypertension [2] | Tooth discoloration, photosensitivity, drug reaction with eosinophilia and systemic symptoms (DRESS), autoimmune disorders [5] |
| Pregnancy Category | Category B (No proven risk in humans) [6] | Information missing | Information missing | Category D (Evidence of human fetal risk) [2] | Category D (Evidence of human fetal risk) [2] |
Eravacycline, like all tetracyclines, is a protein synthesis inhibitor. It binds reversibly to the 16S rRNA of the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and inhibiting protein synthesis [1] [2]. This action is typically bacteriostatic [1].
The following diagram illustrates eravacycline's mechanism and the resistance pathways it overcomes.
The safety profile of eravacycline is primarily defined by its phase 3 clinical trials and post-marketing experience.
Despite its overall acceptable tolerability, eravacycline carries important warnings consistent with the tetracycline class [3]:
For researchers, the key takeaways are:
The Mutant Prevention Concentration (MPC) is the minimum drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population (typically ≥10¹⁰ cells). It is a key pharmacodynamic parameter for measuring a drug's potential to restrict the emergence of resistance [1] [2].
The relationship between the MPC and the Minimum Inhibitory Concentration (MIC) is crucial. A low MPC/MIC ratio generally suggests a higher barrier to resistance [1].
The table below summarizes key experimental findings on the MPC of eravacycline versus fluoroquinolones.
| Antibiotic | Pathogen Tested | Key MPC Findings | Study Reference |
|---|---|---|---|
| Eravacycline | OXA-48-producing Enterobacterales (CRE) | Exhibited lower MPC values than tigecycline; suggests potential to avoid resistant mutant emergence [1]. | [1] |
| Eravacycline | Multidrug-resistant (MDR) Acinetobacter baumannii | Demonstrated low MPC value, indicating potential to prevent resistant mutants [2]. | [2] |
| Levofloxacin (Fluoroquinolone) | OXA-48-producing Enterobacterales (CRE) | MPC was evaluated; eravacycline combinations with levofloxacin showed synergy, but eravacycline alone had a superior resistance prevention profile [1]. | [1] |
To evaluate the credibility and applicability of the data, it is essential to understand the methodologies used in the key studies.
The methodology is consistent across the cited studies on OXA-48-producing Enterobacterales and MDR A. baumannii [1] [2].
This method assesses the bactericidal and synergistic effects of antibiotic combinations [1] [2].
The higher potential for fluoroquinolones to select for resistance can be understood by examining their complex resistance mechanisms, which are illustrated below.
The diagram shows that fluoroquinolone resistance arises from two major categories of mechanisms [3] [4]:
The accumulation of these mechanisms, especially sequential mutations in both target enzymes, can lead to high-level resistance, explaining the clinical challenge posed by fluoroquinolone-resistant pathogens [3] [4].
Current evidence indicates that eravacycline possesses a lower MPC than fluoroquinolones like levofloxacin, suggesting it may offer a superior profile for suppressing resistance in pathogens like CRE and MDR A. baumannii [1] [2].
The table below summarizes the key pharmacokinetic parameters for eravacycline and tigecycline, highlighting critical differences for drug development considerations.
| Parameter | Eravacycline | Tigecycline |
|---|---|---|
| Drug Class | Fluorocycline tetracycline [1] | Glycylcycline tetracycline [1] |
| Primary Route of Elimination | Fecal / Biliary (20% urine excretion) [1] | Biliary / Fecal (22% urine excretion) [1] |
| Volume of Distribution (Vss) | ~321 L (4.2 L/kg) [2] | 7 - 10 L/kg [3] |
| Terminal Half-Life (T1/2) | ~20 hours (single dose); ~48 hours (population PK) [2] | 37 - 67 hours (healthy subjects) [3] |
| Total Clearance (CLt) | 13.5 L/h [2] | 0.2 - 0.3 L/h/kg (approx. 14-21 L/h for 70kg person) [3] |
| Protein Binding | Nonlinear & concentration-dependent (79-90% at 0.1-10 mg/L) [2]; 12.5-97.3% in mouse plasma, mean 71.4% [4] | ~60% in murine models [3]; described as "atypical" [5] |
| Cmax at Steady State | 1.8 mg/L (after 1 mg/kg Q12h IV) [2] | Information not available in search results |
| AUC0-12h at Steady State | 6.3 h·mg/L (after 1 mg/kg Q12h IV) [2] | Information not available in search results |
| Key PK/PD Index | fAUC/MIC [4] | AUC/MIC [5] |
A critical pharmacokinetic difference between these antibiotics is their nonlinear, concentration-dependent protein binding [4] [2] [5].
This relationship between total drug concentration and the free fraction is fundamental to study design and can be visualized as follows:
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.
1. Eravacycline Protein Binding and PK Study [4]
2. Tigecycline Phase 1 Clinical PK Studies [3]
The workflow for establishing a human-simulated dosing regimen in animal models, which accounts for nonlinear protein binding, is summarized below: